molecular formula C12H15F2NO B572210 1-Benzyl-3,3-difluoropiperidin-4-ol CAS No. 1239596-53-2

1-Benzyl-3,3-difluoropiperidin-4-ol

Cat. No.: B572210
CAS No.: 1239596-53-2
M. Wt: 227.255
InChI Key: GQTXKSUYTZFNET-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-difluoropiperidin-4-ol is a chemical compound with the molecular formula C12H15F2NO It is a piperidine derivative characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-difluoropiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3-position. The resulting intermediate is then subjected to reduction conditions to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-difluoropiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding piperidine derivative.

    Substitution: The fluorine atoms at the 3-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: 1-Benzyl-3,3-difluoropiperidin-4-one

    Reduction: 1-Benzyl-3,3-difluoropiperidine

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3,3-difluoropiperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group at the 4-position may also play a role in its activity by participating in hydrogen bonding interactions.

Comparison with Similar Compounds

  • 1-Benzyl-3,3-difluoropiperidin-4-one
  • 1-Benzyl-3,3-difluoropiperidine
  • 1-Benzyl-4-hydroxypiperidine

Comparison: 1-Benzyl-3,3-difluoropiperidin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 1-benzyl-3,3-difluoropiperidin-4-one, the hydroxyl group in this compound provides additional sites for chemical modification and potential interactions with biological targets. The fluorine atoms enhance the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

1-benzyl-3,3-difluoropiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTXKSUYTZFNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 1-benzyl-3,3-difluoropiperidine-4,4-diol (WO2008/121687 and WO2005/040120) (2.88 g, 11.85 mmol) in dry MeOH (58 mL) was added NaBH4 (672 mg, 17.76 mmol) portionwise at 0° C. The reaction mixture was stirred at 0° C. for 15 min. Aq. 0.1M NaHCO3 (5 mL) was then added and the mixture further stirred for 5 min, dried (MgSO4), filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA, 2:1→1:1) and the title compound obtained as a beige oil. LC-MS-conditions 08: tR=0.42 min; [M+H]+=228.32.
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0 (± 1) mol
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2.88 g
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58 mL
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Reaction Step One
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Quantity
672 mg
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5 mL
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reactant
Reaction Step Three

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